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molecular formula C16H15Br B8694029 4,4-Diphenyl-3-butenyl bromide CAS No. 6078-95-1

4,4-Diphenyl-3-butenyl bromide

Cat. No. B8694029
M. Wt: 287.19 g/mol
InChI Key: GWCPTZNOWFHMER-UHFFFAOYSA-N
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Patent
US05334720

Procedure details

To a vigorously stirred solution of 250.g (1.1 mol) of cyclopropyl diphenyl carbinol in 2.5 liters of toluene at ambient temperature was added rapidly 3.1 liters of 48% aqueous hydrobromic acid. After stirring for several hours, the layers were separated, the organic phase was washed with 1 liter of water, 1 liter of 10% aqueous sodium bicarbonate, and dried over sodium sulfate. The resulting crude oil residue was subjected to high-vacuum short path distillation to give 300 .g (95%) of 4-bromo-1,1-diphenyl-l-butene as a clear oil.
[Compound]
Name
250.g
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)O)[CH2:3][CH2:2]1.[BrH:18]>C1(C)C=CC=CC=1>[Br:18][CH2:3][CH2:2][CH:1]=[C:4]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
250.g
Quantity
1.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.1 L
Type
reactant
Smiles
Br
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic phase was washed with 1 liter of water, 1 liter of 10% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The resulting crude oil residue was subjected to high-vacuum short path distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCCC=C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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